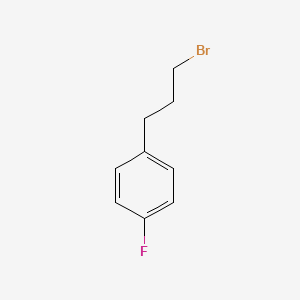

1-(3-Bromopropyl)-4-fluorobenzene

Description

Significance of Organohalides in Contemporary Chemical Research

Organohalides serve as versatile intermediates and building blocks in the construction of complex organic molecules. fiveable.mealfa-chemistry.com The presence of a halogen atom imparts a specific reactivity to the carbon framework, enabling a wide array of chemical transformations. britannica.com This has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.me

Role of Fluorine and Bromine in Molecular Design

Fluorine and bromine are two halogens that play particularly crucial roles in the design of new molecules. The introduction of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which are key considerations in drug development. discoveryoutsource.combenthamscience.comnih.gov Its small size allows for strategic placement without causing significant steric hindrance. discoveryoutsource.com Bromine, with its larger atomic size, can be used to introduce steric bulk and can participate in halogen bonding, a type of non-covalent interaction that can influence a molecule's binding affinity to biological targets. discoveryoutsource.comump.edu.pl

Strategic Utility of Halogenated Building Blocks

Halogenated building blocks are organic molecules that contain one or more halogen atoms and are used as starting materials in the synthesis of more complex structures. alfa-chemistry.comsigmaaldrich.com Their utility lies in their predictable reactivity, allowing for the controlled and sequential addition of other functional groups. tutorchase.com Reactions such as cross-coupling and nucleophilic substitution are commonly employed to transform halogenated precursors into a diverse range of products. wikipedia.orgbritannica.com

Overview of 1-(3-Bromopropyl)-4-fluorobenzene as a Key Synthetic Intermediate

Among the vast array of halogenated compounds, this compound has emerged as a particularly useful synthetic intermediate. This compound incorporates both a bromine and a fluorine atom, offering a dual-handle for synthetic manipulation.

Structural Features and Classification within Halogenated Benzene (B151609) Derivatives

This compound is classified as a halogenated benzene derivative. Its structure consists of a benzene ring substituted with a fluorine atom and a 3-bromopropyl group. The fluorine atom is directly attached to the aromatic ring, making it an aryl fluoride (B91410). The bromine atom is part of an alkyl chain attached to the benzene ring, classifying that portion of the molecule as an alkyl halide. britannica.com This bifunctional nature allows for selective reactions at either the aryl fluoride or the alkyl bromide position.

Historical Context of Related Fluorinated and Brominated Aromatics in Synthesis

The synthesis of fluorinated aromatic compounds has a rich history, with early methods such as the Schiemann reaction, which involves the decomposition of diazonium salts in the presence of fluoroboric acid, paving the way for their production. nih.gov The development of nucleophilic halogen exchange reactions further expanded the accessibility of these compounds. nih.gov Similarly, methods for the bromination of aromatic compounds have been known for a long time, often employing elemental bromine in the presence of a catalyst. wikipedia.orgresearchgate.net The ability to selectively introduce both fluorine and bromine into aromatic systems has been a significant advancement in synthetic chemistry, enabling the creation of complex molecules with tailored properties. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-bromopropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVWLBZEYMAAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563432 | |

| Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24484-55-7 | |

| Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Bromopropyl 4 Fluorobenzene

Rational Design of Synthetic Routes

The rational design of a synthetic pathway to 1-(3-bromopropyl)-4-fluorobenzene involves a retrosynthetic analysis to identify the most efficient and practical approaches. Key considerations include the commercial availability of starting materials, the number of synthetic steps, and the ability to control selectivity at crucial stages.

The construction of the target molecule can be approached by forming one of three key bonds: the bond between the aromatic ring and the propyl side chain, the C-Br bond on the propyl chain, or the C-F bond on the aromatic ring. This leads to several strategic precursor choices.

Strategy 1: Alkylation of a Fluorinated Aromatic Ring. This is one of the most common strategies, beginning with a readily available fluorinated benzene (B151609) derivative, such as fluorobenzene (B45895). The three-carbon side chain is then introduced onto the ring. A subsequent functional group interconversion installs the terminal bromine.

Strategy 2: Functionalization of a Pre-formed Carbon Skeleton. This approach starts with a precursor that already contains the 4-fluorophenyl and propyl moieties, such as 3-(4-fluorophenyl)propan-1-ol (B1314314) or 4-(4-fluorophenyl)butanoic acid. The synthesis then focuses on the selective conversion of the terminal functional group (e.g., hydroxyl or carboxylic acid) into a bromide.

Strategy 3: Fluorination of a Bromopropyl-Substituted Benzene. A less common, yet viable, route involves introducing the fluorine atom at a late stage of the synthesis. This would typically start from a precursor like 4-(3-bromopropyl)aniline, which can be converted to the target compound via a diazotization reaction.

The choice of precursor is often dictated by the desired scale of the synthesis, cost, and the specific selective transformations required.

Achieving the correct isomer, this compound, requires strict control over selectivity.

Regioselectivity: When introducing the propyl side chain to the fluorobenzene ring via electrophilic substitution (e.g., Friedel-Crafts acylation), the fluorine atom acts as an ortho-, para-director. Due to steric hindrance, the para-substituted product is typically favored, leading to the desired 1,4-substitution pattern. The difficulty in separating isomers with similar boiling points makes regioselective control paramount google.com. Reaction conditions such as solvent choice, temperature, and the use of additives can be optimized to maximize the yield of the desired regioisomer researchgate.net.

Chemoselectivity: In a molecule with multiple reactive sites, such as 3-(4-fluorophenyl)propan-1-ol, the reagents chosen for bromination must selectively target the primary alcohol without reacting with the stable C-F bond or the aromatic ring. Similarly, during the introduction of the side chain, conditions must be chosen to prevent side reactions, such as unwanted ring substitutions google.com.

Classical and Modern Synthetic Approaches

Both classical and modern synthetic methods are employed to prepare this compound, often in multi-step sequences that combine different reaction types.

The introduction of the bromine atom at the terminal position of the propyl side chain is a critical step. Unlike benzylic bromination, which occurs adjacent to the ring, this transformation targets the γ-carbon.

From Alcohols: The most direct method involves the substitution of a terminal hydroxyl group. Starting from 3-(4-fluorophenyl)propan-1-ol, various reagents can be used to effect this transformation, including phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or the Appel reaction (triphenylphosphine and carbon tetrabromide).

From Alkenes: If the precursor is 3-(4-fluorophenyl)prop-1-ene, the terminal bromide can be installed via an anti-Markovnikov radical addition of HBr, typically initiated by peroxides.

For side-chain halogenations, N-bromosuccinimide (NBS) is a common reagent, particularly for benzylic positions where radical stability is high libretexts.orglibretexts.orgthemasterchemistry.com. However, for the non-benzylic terminal position in this target molecule, converting an existing functional group like an alcohol is more common.

While often installed at the beginning of the synthesis, methods exist to introduce fluorine onto the aromatic ring at a later stage.

Balz-Schiemann Reaction: This classical method is a reliable way to introduce fluorine. It involves the diazotization of an aromatic amine, such as 4-(3-bromopropyl)aniline, with sodium nitrite (B80452) in the presence of a cold acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the fluoroaromatic compound.

Modern Catalytic Methods: Advances in organometallic chemistry have led to methods for nucleophilic fluorination of aryl halides or triflates, although these are more complex and may not be necessary given the effectiveness of the Balz-Schiemann reaction for this type of transformation.

The synthesis of this compound is inherently a multi-step process. The assembly can be achieved by coupling key fragments.

Friedel-Crafts Acylation Route: This is a robust and widely used approach. It builds the carbon skeleton on the pre-fluorinated ring.

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | Fluorobenzene, 3-Chloropropionyl chloride | AlCl₃ (Lewis Acid) | 3-Chloro-1-(4-fluorophenyl)propan-1-one | Friedel-Crafts Acylation |

| 2 | 3-Chloro-1-(4-fluorophenyl)propan-1-one | NaBH₄ or H₂/Pd-C | 3-(4-Fluorophenyl)propan-1-ol | Ketone Reduction & Halide Reduction |

| 3 | 3-(4-Fluorophenyl)propan-1-ol | PBr₃ or HBr | This compound | Nucleophilic Substitution |

Grignard Reagent Coupling Route: This method involves the formation of a carbon-carbon bond by coupling an organometallic reagent with an electrophilic fragment.

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 1-Bromo-4-fluorobenzene wikipedia.org | Mg | 4-Fluorophenylmagnesium bromide | Grignard Formation |

| 2 | 4-Fluorophenylmagnesium bromide, 1,3-Dibromopropane | - | This compound | Nucleophilic Substitution |

This Grignard route is often very effective but requires careful control to avoid side reactions, such as Wurtz coupling of the Grignard reagent.

Catalytic Approaches in this compound Synthesis

Catalysis is at the forefront of modern organic synthesis, enabling the construction of complex molecules like this compound with high precision. Catalytic routes are preferred for their ability to proceed under milder conditions, reduce waste, and provide access to novel chemical transformations.

Transition-metal catalysis has become an indispensable tool for the formation of carbon-carbon (C-C) and carbon-halogen bonds. rsc.org In the context of synthesizing this compound, these methods are crucial for coupling the aryl (4-fluorophenyl) and alkyl (3-bromopropyl) fragments.

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative to traditional methods that often require harsh reagents. rsc.org Methodologies such as Suzuki, Heck, and Sonogashira couplings, while typically used for C-C bond formation, have laid the groundwork for related transformations. nih.gov The activation of relatively inert C-H and C-C bonds is also a frontier in this field, offering novel pathways for molecular construction. nih.govbohrium.com For instance, palladium-catalyzed C(sp³)–H activation allows for the direct alkylation of C-H bonds, a strategy that can streamline synthetic sequences.

Recent advancements have focused on activating carbon-fluorine (C-F) bonds, which are notoriously unreactive, to form new C-C bonds. nih.gov While not directly forming the C-Br bond in the target molecule, the principles guiding the activation of one carbon-halogen bond can inform strategies for another. Catalytic systems, often based on palladium, rhodium, or nickel, can facilitate the precise assembly of the this compound structure from simpler precursors. nih.govnih.gov For example, the selective bromination of an aromatic ring like fluorobenzene can be achieved using a catalyst composed of a zinc salt on an inert support, yielding para-substituted products with high selectivity. google.com

Table 1: Examples of Transition-Metal Catalyzed Reactions Relevant to Aryl-Alkyl Halide Synthesis

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| C(sp³)-H Alkylation | Palladium(0) | Utilizes halogens as traceless directing groups for C-H functionalization. | |

| Aromatic Bromination | Zinc Halide on Silica | High para-selectivity for bromination of fluorobenzene. | google.com |

| C(sp²)-F Bond Cleavage | Transition Metals (e.g., Ni, Pd) | Forms C-C bonds by activating stable C-F bonds. | nih.gov |

| C-C Bond Activation | Rhodium (Rh), Nickel (Ni) | Rearrangement of carbon skeletons to form new C-C bonds. | nih.gov |

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is a significant challenge in organic chemistry, particularly for fluorinated compounds. thieme-connect.commdpi.com While this compound itself is not chiral, the methodologies developed for the stereoselective synthesis of related fluorinated structures are of great scientific interest and could be applied to more complex analogues.

The creation of chiral molecules containing fluorine often involves asymmetric catalysis, using either transition-metal catalysts or chiral organocatalysts. mdpi.com For example, nickel-catalyzed Suzuki cross-coupling reactions have been successfully employed to synthesize chiral secondary alkyl fluorides with high enantioselectivity. thieme-connect.comnih.govacs.org These reactions often start from racemic mixtures and use a chiral ligand to direct the formation of one enantiomer over the other. thieme-connect.com Another approach involves the enantiospecific conversion of chiral secondary boronic esters into alkyl fluorides using an electrophilic fluorinating agent. acs.org

These advanced methods highlight the potential for precise control over the three-dimensional structure of fluorinated molecules, which is crucial in fields like medicinal chemistry where a molecule's biological activity is often dependent on its stereochemistry. mdpi.comacs.org

Table 2: Methods for Stereoselective Fluorination

| Method | Catalyst/Reagent | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Suzuki Cross-Coupling | Nickel Catalyst with Chiral Ligand | Racemic 1-fluoro-1-haloalkanes | High enantioselectivity (up to 91% ee) for chiral secondary alkyl fluorides. | thieme-connect.com |

| Enantiospecific Fluorination | Selectfluor II / PhLi | Chiral secondary boronic esters | Alkyl fluorides with almost complete enantiospecificity. | acs.org |

| Asymmetric 1,6-Conjugate Addition | Chiral Phosphoric Acid (CPA) | α-(3-indolyl)propargylic alcohols | High yields and enantioselectivity for axially chiral allenes. | nih.gov |

To improve the practicality and sustainability of synthesizing compounds like this compound, chemists are increasingly turning to enabling technologies such as microwave-assisted synthesis and continuous flow chemistry. chimia.ch These technologies offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved safety profiles, and enhanced scalability. dergipark.org.treuropa.eu

Microwave-Assisted Synthesis

Microwave irradiation accelerates organic reactions by efficiently heating the reaction mixture. dergipark.org.trrasayanjournal.co.in This method often leads to higher yields and cleaner reactions in a fraction of the time required by conventional heating. rasayanjournal.co.inamazonaws.com For nucleophilic substitution reactions, such as the conversion of an alkyl halide to a thiol or azide, microwave heating can reduce reaction times from hours to minutes and increase isolated yields significantly. amazonaws.comorganic-chemistry.org The use of water as a solvent in microwave-assisted reactions further enhances the environmental friendliness of the process. organic-chemistry.org

Continuous Flow Chemistry

Flow chemistry involves pumping reagents through a temperature-controlled reactor, offering precise control over reaction parameters. europa.euillinois.edu This technology is particularly advantageous for hazardous or highly exothermic reactions, as the small reactor volume and large surface area allow for efficient heat dissipation and improved safety. europa.eu Flow systems enable the safe use of potentially explosive intermediates and can be readily scaled up for industrial production. uc.pt The integration of in-line purification steps can further streamline the synthesis process, leading to high-purity products in a continuous, automated fashion. illinois.eduuc.pt Photochemical reactions, such as benzylic brominations, have been successfully implemented in flow reactors, allowing for the safe and scalable synthesis of important building blocks. apolloscientific.co.uk

Table 3: Comparison of Enabling Technologies

| Technology | Principle | Advantages | Relevant Application | Reference |

|---|---|---|---|---|

| Microwave Synthesis | Volumetric heating via microwave irradiation | Rapid reaction rates, higher yields, reduced side products. | Nucleophilic substitution on alkyl halides. | dergipark.org.tramazonaws.comorganic-chemistry.org |

| Flow Chemistry | Continuous pumping of reagents through a reactor | Enhanced safety, scalability, precise control, automation. | Photochemical brominations, multi-step synthesis. | europa.euuc.ptapolloscientific.co.uk |

Physical and Chemical Properties of 1 3 Bromopropyl 4 Fluorobenzene

Spectroscopic Data Interpretation

Spectroscopic data is crucial for the identification and characterization of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, as well as signals for the methylene (B1212753) protons of the propyl chain. The ¹³C NMR spectrum would display distinct peaks for the aromatic carbons, with the carbon attached to the fluorine showing a large coupling constant, and for the carbons of the propyl chain. The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of bromine.

Chemical Reactivity and Stability

The reactivity of this compound is centered around the two halogen atoms. The bromine atom on the propyl chain is susceptible to nucleophilic substitution reactions, making it a good leaving group. tutorchase.combritannica.com This allows for the introduction of various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom on the benzene (B151609) ring is generally less reactive towards nucleophilic aromatic substitution unless activated by other electron-withdrawing groups. The compound is stable under normal storage conditions, typically at refrigerated temperatures. crysdotllc.com

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 1-(3-Bromopropyl)-4-fluorobenzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorinated benzene (B151609) ring typically appear as complex multiplets due to coupling with each other and with the fluorine atom. The protons of the propyl chain exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) (-CH2-) group attached to the bromine atom is expected to be the most downfield of the propyl protons due to the electron-withdrawing effect of the bromine. The methylene group adjacent to the benzene ring will also be shifted downfield, while the central methylene group will appear at a more intermediate chemical shift.

A representative ¹H NMR spectrum of a related compound, (3-bromopropyl)benzene (B42933), shows the following signals: aromatic protons as a multiplet, and the three methylene groups of the propyl chain as distinct signals. For this compound, the signals would be further influenced by the fluorine atom.

| Proton Type | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (ortho to F) | ~7.0 - 7.3 | Multiplet (m) |

| Aromatic (meta to F) | ~6.9 - 7.1 | Multiplet (m) |

| -CH₂- (adjacent to Bromine) | ~3.4 | Triplet (t) |

| -CH₂- (adjacent to Benzene) | ~2.8 | Triplet (t) |

| -CH₂- (central) | ~2.1 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atom bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will also display coupling to the fluorine atom, though with smaller coupling constants. The three distinct carbon atoms of the propyl chain will also be resolved.

For a similar compound, (3-bromopropyl-3-d)benzene, the ¹³C NMR spectrum shows distinct peaks for the carbons in the propyl chain. rsc.org The presence of the fluorine atom in this compound would further influence the chemical shifts of the aromatic carbons.

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Aromatic (C-F) | ~160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-C₃H₆Br) | ~135 - 140 |

| Aromatic (CH, ortho to F) | ~115 - 120 (d, ²JCF ≈ 21 Hz) |

| Aromatic (CH, meta to F) | ~130 - 135 (d, ³JCF ≈ 8 Hz) |

| -CH₂- (adjacent to Bromine) | ~33 |

| -CH₂- (adjacent to Benzene) | ~34 |

| -CH₂- (central) | ~31 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine environment in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For monofluorobenzene, the chemical shift is approximately -113.15 ppm relative to CFCl₃. colorado.edu The presence of the 3-bromopropyl substituent would cause a slight shift from this value. The signal may appear as a multiplet due to coupling with the ortho and meta protons on the benzene ring.

| Fluorine Environment | Expected Chemical Shift Range (δ, ppm) vs. CFCl₃ | Expected Multiplicity |

|---|---|---|

| Aromatic Fluorine | ~ -110 to -120 | Multiplet (m) |

While one-dimensional NMR provides a wealth of information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the propyl chain and within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the propyl chain to the fluorinated benzene ring, for example, by observing a correlation between the protons of the methylene group adjacent to the ring and the quaternary aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This can provide information about the preferred conformation of the propyl chain relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chegg.comnih.gov For this compound (C₉H₁₀BrF), the molecular weight is 217.08 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 217 and 219 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would involve the loss of the bromine atom, leading to a fragment ion at m/z 138. Another significant fragmentation would be the benzylic cleavage, resulting in the formation of a fluorotropylium ion or a related stable carbocation. The base peak in the mass spectrum of the similar compound (3-bromopropyl)benzene is often the tropylium (B1234903) ion at m/z 91, suggesting a similar fragmentation pattern for the fluorinated analog. chegg.com

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 217/219 | [C₉H₁₀BrF]⁺ | Molecular Ion (M⁺) |

| 138 | [C₉H₁₀F]⁺ | Loss of Br |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer valuable insights into the properties of this compound that complement experimental data. chemrxiv.org Using quantum mechanical calculations, it is possible to:

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.

Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to determine bond lengths, bond angles, and dihedral angles, providing information on the preferred conformation of the propyl chain.

Analyze Electronic Structure: Calculate properties such as molecular orbital energies, electrostatic potential maps, and atomic charges. This information helps to understand the reactivity of the molecule, for example, by identifying electron-rich and electron-poor regions.

Simulate Reactivity: Model reaction pathways and transition states to predict the outcome of chemical reactions involving this compound.

These computational approaches provide a deeper understanding of the structure-property relationships of this compound at the molecular level.

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is characterized by the interplay of its two main functional components: the substituted aromatic ring and the alkyl bromide chain. This duality allows for a variety of reaction pathways, primarily electrophilic aromatic substitution on the benzene ring and nucleophilic substitution at the propyl chain.

The fluorine atom and the 3-bromopropyl group exert distinct electronic effects on the benzene ring, influencing the outcome of electrophilic aromatic substitution (EAS) reactions. The fluorine atom, being highly electronegative, has an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring (+R effect), which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the fluorine atom, electrophilic substitution is directed to the positions ortho to the fluorine. The 3-bromopropyl group is generally considered a weak activating group through its electron-donating inductive effect (+I), also directing incoming electrophiles to the ortho and para positions. In this case, with the para-position fluorinated, substitution will be directed ortho to the alkyl group. The combined directing effects of the fluoro and bromopropyl groups will influence the regioselectivity of EAS reactions.

Nucleophilic substitution reactions primarily occur at the carbon atom bonded to the bromine in the propyl chain. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates the displacement of the bromide ion, which is a good leaving group. Such reactions are fundamental in synthetic organic chemistry for introducing new functional groups.

Furthermore, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur, where the fluorine atom on the aromatic ring is replaced by a strong nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov While the 3-bromopropyl group is not a strong electron-withdrawing group, the possibility of SNAr reactions under harsh conditions or with particularly strong nucleophiles cannot be entirely ruled out.

| Reaction Type | Reagents | Predicted Major Products | Influencing Factors |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 1-(3-Bromopropyl)-2-nitro-4-fluorobenzene | The fluorine atom is an ortho, para-director, but deactivating. The alkyl group is also an ortho, para-director and activating. Substitution occurs ortho to the fluorine. |

| Nucleophilic Substitution at the Alkyl Chain | Nu⁻ (e.g., CN⁻, OH⁻, NH₃) | 4-(4-Fluorophenyl)butanenitrile, 3-(4-Fluorophenyl)propan-1-ol (B1314314), 3-(4-Fluorophenyl)propan-1-amine | The C-Br bond polarity and the stability of the bromide leaving group. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaNH₂) | 3-(4-Aminophenyl)propyl bromide | Requires strong nucleophiles and often harsh reaction conditions. The electron-withdrawing nature of the fluorine atom makes the ipso-carbon susceptible to attack. |

Conformational Analysis and Stereochemical Insights

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the propyl chain and the bond connecting the chain to the fluorinated phenyl ring. The presence of the bulky bromine atom and the fluorinated aromatic ring influences the steric and electronic interactions that govern the molecule's preferred three-dimensional structure.

The conformation of the three-carbon propyl chain itself is subject to torsional strain. The relative positions of the bromine atom and the phenyl ring can be described by dihedral angles. The most stable conformations will seek to minimize steric hindrance between these two larger groups. Gauche and anti conformations are possible for the C-C-C-Br backbone. Computational studies on similar 1,3-disubstituted propanes have shown that the relative stability of these conformers can be influenced by solvent polarity. soton.ac.uk

Furthermore, the electronic interactions between the C-F and C-Br bonds can also play a role in determining conformational preferences. Although not as pronounced as in 1,2-disubstituted systems, dipole-dipole interactions can influence the rotational energy landscape. The study of related fluorinated alkanes has shown that 1,3-difluoro interactions can significantly impact chain conformation. soton.ac.uk

| Conformational Feature | Description | Influencing Factors |

| Rotation around C(aryl)-C(propyl) | The propyl chain can rotate relative to the plane of the benzene ring. | Steric hindrance between the ortho-hydrogens of the ring and the CH₂ group of the propyl chain. |

| Propyl Chain Conformation | The C-C-C-Br backbone can exist in different staggered conformations (e.g., anti, gauche). | Torsional strain and steric interactions between the bromine atom and the phenyl ring. |

| Stereoelectronic Effects | Dipole-dipole interactions between the C-F and C-Br bonds. | The electronegativity of the halogen atoms and their spatial orientation. |

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) calculations are powerful computational tools for elucidating the electronic structure of molecules like this compound. These calculations provide insights into the distribution of electrons, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and properties.

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Br bond, making this site susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visually represent the charge distribution. For this molecule, the MEP would likely show a region of negative potential (red) around the fluorine atom and a region of positive potential (blue) near the hydrogen atoms of the aromatic ring and, significantly, near the carbon atom attached to the bromine. This highlights the electrophilic and nucleophilic sites within the molecule.

| Calculated Property | Description | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A color-coded map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides a quantitative measure of the partial charge on each atom, indicating the polarity of bonds. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and physical properties like solubility and boiling point. |

Applications of 1 3 Bromopropyl 4 Fluorobenzene in Advanced Materials and Medicinal Chemistry

Utilization as a Building Block in Pharmaceutical Synthesis

The 4-fluorophenylpropyl structure is a key pharmacophore in a variety of therapeutic agents. 1-(3-Bromopropyl)-4-fluorobenzene serves as a primary reagent for introducing this moiety into drug candidates through nucleophilic substitution reactions, where the bromine atom is displaced by an amine, thiol, or alcohol group present on a core scaffold.

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and better membrane permeability. This compound is an ideal tool for this purpose, enabling the synthesis of diverse fluorine-containing compounds.

Research in this area often involves the N-alkylation of piperazine (B1678402) or piperidine (B6355638) rings, which are common scaffolds in centrally active agents. For instance, the synthesis of novel dopamine (B1211576) receptor ligands often involves reacting a phenylpiperazine derivative with an alkyl halide, such as this compound, to yield the final active compound. nih.gov This modular approach allows for the rapid generation of a library of compounds for screening.

Table 1: Examples of Synthetic Reactions Utilizing Phenylalkyl Halides

| Reactant A | Reactant B (Analogous to Target Compound) | Reaction Type | Resulting Moiety | Application |

| 1-(2-methoxyphenyl)piperazine | 2-(4-bromobutyl)-1,3-dihydro-1,3-dioxoisoindole | N-alkylation | Phenylpiperazinyl-butyl | Dopamine Receptor Ligands nih.gov |

| 4-ethoxycarbonylpiperidine | 4-toluenesulfonyl chloride | Sulfonylation | N-tosylpiperidine | Enzyme Inhibitors nih.gov |

| Amine-containing core | This compound | N-alkylation | 4-fluorophenylpropyl group | CNS Agents, Enzyme Inhibitors |

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its near-optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.gov

This compound is a valuable precursor in the synthesis of ¹⁸F-labeled PET tracers. There are two main strategies for its use:

Direct Radiolabeling: The bromine atom can be displaced by ¹⁸F via nucleophilic substitution to produce 1-(3-[¹⁸F]fluoropropyl)-4-fluorobenzene. However, this approach is less common as it competes with other potential labeling positions.

Building Block Approach: More frequently, the compound is used as a building block to first synthesize a larger, non-radioactive molecule that targets a specific biological entity (like a receptor or enzyme). In a subsequent step, a different part of the molecule is radiolabeled, or the stable ¹⁹F on the aromatic ring is replaced with ¹⁸F, although this requires harsh conditions. A more common method involves synthesizing a precursor with a leaving group (like a tosylate or nitro group) on the aromatic ring, which is then displaced by ¹⁸F. The bromopropyl chain serves to connect this targeting moiety to another functional part of the molecule. For example, building blocks like [¹⁸F]fluoroethyl bromide are frequently used for the O- or N-alkylation of precursor molecules to create the final PET tracer. rsc.org

The development of novel PET tracers for imaging neuroinflammation, tumors, and protein aggregates like beta-amyloid plaques often relies on precursors that can introduce a fluoroalkyl group. rsc.orgmdpi.com The synthesis of 3-l- and 3-d-[¹⁸F]FPhes, for instance, starts from a precursor alkylated with 3-(bromomethyl)phenylboronic acid pinacol (B44631) ester, a compound structurally related to the target compound. nih.gov

The 4-fluorophenylpropyl group is a common structural motif in many enzyme inhibitors and receptor ligands. Its size, flexibility, and the electronic properties of the fluorinated ring allow it to fit into and interact favorably with binding pockets on proteins.

Enzyme Inhibitors: The synthesis of novel inhibitors for enzymes such as acetylcholinesterase (implicated in Alzheimer's disease) and ALK5 (a target in cancer and fibrosis) often involves the incorporation of fluorinated fragments to enhance potency and selectivity. nih.govnih.gov For example, a recent study described the synthesis of potent ALK5 inhibitors based on an N-(3-fluorobenzyl) group, highlighting the importance of the fluorinated phenyl moiety for biological activity. nih.gov this compound provides a direct route to attach the 4-fluorophenylpropyl side chain to various core structures, enabling the exploration of structure-activity relationships. nih.gov

Receptor Ligands: The compound is particularly useful in developing ligands for central nervous system (CNS) receptors, such as dopamine and serotonin (B10506) receptors. The 4-fluorophenylpropyl moiety can be found in several selective serotonin reuptake inhibitors (SSRIs) and antipsychotic drugs. The synthesis of a series of 1-phenyl-benzazepine derivatives as dopamine D1/D5 receptor ligands demonstrated the impact of halogen substituents on the phenyl ring on binding affinity and selectivity. nih.gov The use of this compound allows for the systematic modification of lead compounds to optimize their interaction with the target receptor.

Applications in Agrochemical Development

Similar to pharmaceuticals, the inclusion of fluorine can dramatically improve the efficacy and metabolic stability of agrochemicals. researchgate.net this compound serves as a key intermediate for introducing the biologically active 4-fluorophenylpropyl group into new generations of pesticides and herbicides.

The development of new pesticides is driven by the need to overcome resistance in target pests and to create more selective and environmentally benign products. The 4-fluorophenyl group is present in several successful commercial fungicides and insecticides.

A study focused on developing selective inhibitors of acetylcholinesterase (AChE) in disease-transmitting mosquitoes synthesized a library of 4-thiazolidinone (B1220212) derivatives. nih.gov One of the key intermediates was 3-(3-bromopropyl)-2-phenylthiazolidin-4-one, an analogue of the target compound, which was used to build the final molecules. This demonstrates the utility of such bromopropyl reagents in creating novel insecticidal compounds. By using this compound, chemists can specifically introduce the 4-fluorophenylpropyl side chain, which is known to contribute to insecticidal activity.

Structure-activity relationship (SAR) studies are fundamental to the design of new agrochemicals. These studies systematically modify the structure of a lead compound to understand how each component contributes to its biological activity. The 4-fluorophenylpropyl group, introduced via this compound, allows researchers to probe several key interactions:

Hydrophobic Interactions: The phenyl ring and propyl chain contribute to the molecule's lipophilicity, which affects its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

Steric Fit: The size and conformation of the group influence how well the molecule fits into the active site of a target enzyme or receptor.

Electronic Effects: The highly electronegative fluorine atom can alter the electronic distribution of the phenyl ring, influencing interactions with the target protein and affecting metabolic stability by blocking sites susceptible to oxidative degradation.

A prime example is the SAR study of 4-thiazolidinone inhibitors of mosquito acetylcholinesterase. nih.gov Researchers found that fluorinated inhibitors, particularly those with a para-substituent (like the fluorine in this compound), were potent binders. The study also highlighted differences in the binding pockets of the mosquito and human enzymes, which could be exploited to design more selective and safer insecticides.

Insufficient Research on this compound in Advanced Materials and Medicinal Chemistry

Despite a comprehensive search of scientific literature and databases, there is a notable lack of specific research findings on the applications of the chemical compound this compound in the fields of materials science and medicinal chemistry. While the individual chemical moieties, a bromopropyl group and a fluorobenzene (B45895) ring, are common in the design of new materials and pharmaceuticals, their specific combination in this compound does not appear to be a widely studied building block.

Similarly, investigations into its potential as a precursor for liquid crystals or in the development of organic electronics did not return any relevant results. The synthesis of carbazole (B46965) derivatives, a common strategy in creating materials for organic electronics, has been explored with a variety of precursors, but no literature was found that specifically utilizes this compound for this purpose.

Therefore, it is not possible to provide a detailed article with research findings, data tables, or specific examples as requested in the prompt, due to the absence of published research on this particular compound within the specified areas of application. Further research would be required to explore the potential of this compound in these fields.

Future Directions and Emerging Research Areas

Sustainable Synthesis of Halogenated Compounds

The synthesis of halogenated compounds is a cornerstone of the pharmaceutical, agrochemical, and materials science industries. However, traditional methods often rely on hazardous reagents and produce significant waste. The push towards sustainability is reshaping this field, with a focus on greener alternatives and more efficient catalytic systems.

Green chemistry principles are increasingly being applied to the synthesis of halogenated aromatics. cdnsciencepub.com The goal is to develop methods that are less hazardous, more atom-economical, and use environmentally benign solvents. cdnsciencepub.comresearchgate.net A significant area of interest is the replacement of harsh halogenating agents with greener alternatives.

One promising approach involves the use of hydrogen peroxide as a nontoxic oxidant in conjunction with ammonium (B1175870) halides. cdnsciencepub.comresearchgate.net This method allows for the "green generation" of electrophilic halogenating species ("X+," where X = Br, I) in aqueous acetic acid, providing an alternative to reagents like N-bromosuccinimide (NBS). cdnsciencepub.comresearchgate.net These reactions have shown high yields and regioselectivity, particularly for electron-rich heterocyclic rings, and demonstrate considerable functional group tolerance. cdnsciencepub.comresearchgate.net The development of such environmentally friendly protocols is crucial for reducing the ecological footprint of chemical manufacturing. researchgate.net Biological degradation of halogenated aromatics using microorganisms also presents a sustainable, low-cost method for their removal from the environment. nih.gov

Comparison of Green Halogenation Method with Traditional NBS Method

| Substrate | Method | Solvent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Thiophene | H₂O₂/NaBr | Aqueous Acetic Acid | Quantitative | α-position | cdnsciencepub.com |

| Thiophene | NBS | Tetrahydrofuran | Similar to H₂O₂ | α-position | researchgate.net |

| Substituted Phenols | H₂O₂/NaBr | Aqueous Acetic Acid | Good | o- and p-substitution | cdnsciencepub.com |

Catalysis is at the heart of sustainable synthesis, offering pathways to increase reaction efficiency and reduce waste. blazingprojects.comresearchgate.net Research is focused on creating novel catalysts that are not only highly active and selective but also reusable and derived from earth-abundant, non-toxic materials. researchgate.netresearchgate.net

Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. researchgate.net For instance, the development of reusable zinc-based nanocrystals has enabled a sustainable, copper-free protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water. rsc.org The design of such robust and economical catalysts is a key trend. blazingprojects.comrsc.org These advanced catalytic systems aim to lower the activation energy of reactions, allowing them to proceed under milder conditions, which reduces energy consumption and the formation of unwanted byproducts. researchgate.netresearchgate.net

Advanced Functionalization Strategies

The ability to precisely modify a molecule's structure is crucial for creating new medicines, materials, and agrochemicals. For compounds like 1-(3-Bromopropyl)-4-fluorobenzene, which contain both bromo and fluoro groups, advanced functionalization strategies open up a vast chemical space for exploration.

Late-stage functionalization (LSF) is a powerful strategy that involves introducing or modifying functional groups on a complex molecule at a late point in its synthesis. rsc.org This approach is highly valuable in drug discovery as it allows for the rapid diversification of drug candidates to fine-tune their properties. rsc.orgnih.gov The introduction of fluorine, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability. nih.govacs.org

Methods for the late-stage fluorination of aromatic C-H bonds are an active area of research. nih.govacs.org These reactions often employ transition-metal catalysts, such as palladium or silver, to achieve high selectivity and functional group tolerance. nih.govacs.org For example, silver-catalyzed fluorination of aryl stannanes has proven effective for complex substrates, tolerating various functional groups like alcohols and heterocycles. nih.gov Similarly, palladium-catalyzed C-H imidation and subsequent fluorination represent another promising route. nih.govacs.org

Examples of Late-Stage Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Key Feature | Application | Reference |

|---|---|---|---|---|

| C-H Fluorination | Palladium(II) complexes / Selectfluor | Regiospecific fluorination of arylboronic acids. | Synthesis of aryl fluorides. | nih.gov |

| Fluorination of Aryl Stannanes | Silver Catalyst | Exceptional functional group tolerance. | Modification of complex, highly functionalized molecules. | nih.gov |

| C-H Fluorination of Heteroarenes | Fluorination followed by S(N)Ar | Installation of diverse functionalities (N, O, S, C). | Modification of medicinally important compounds. | nih.gov |

The integration of chemical catalysis and biocatalysis offers a powerful toolkit for synthetic chemistry, combining the robust reactivity of chemocatalysts with the exceptional selectivity of enzymes. nih.govresearchgate.net This synergistic approach can lead to more efficient and environmentally benign synthetic routes that would be challenging to achieve with either method alone. researchgate.netuq.edu.au

Computational Design and Machine Learning in Synthetic Chemistry

The advent of powerful computational tools and machine learning (ML) is set to transform the field of chemical synthesis. researchgate.net These technologies offer the potential to accelerate the discovery and optimization of new reactions and synthetic pathways, moving from a trial-and-error approach to a more predictive science. mit.eduntu.edu.sg

By mining vast datasets of chemical reactions from scientific literature, ML models can be trained to predict reaction outcomes, suggest optimal reaction conditions, and even design entire synthetic routes. mit.edunih.gov In the context of halogenated compounds, ML algorithms can help identify promising catalyst structures for sustainable synthesis or predict the regioselectivity of a late-stage functionalization reaction. ntu.edu.sg For example, ML regression models can predict suitable temperatures and times for crucial synthesis steps like calcination and sintering. mit.edu While still a developing field, the integration of deep learning and other AI techniques holds immense promise for designing complex molecules and their synthetic pathways with greater speed and efficiency. nih.gov

In Silico Prediction of Synthetic Pathways and Reactivity

The traditional approach to designing synthetic routes relies heavily on the experience and chemical intuition of researchers. mdpi.com However, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process. researchgate.net These in silico methods leverage vast databases of known chemical reactions to predict viable and efficient synthetic pathways for target molecules like this compound and its derivatives.

Machine learning models are trained on millions of reaction examples to identify patterns and relationships between reactants, reagents, and conditions. acs.orgresearchgate.net For a given target molecule, computer-aided synthesis planning (CASP) tools can propose multiple retrosynthetic routes, breaking down the complex structure into simpler, commercially available precursors. beilstein-journals.org These algorithms can even suggest novel and more efficient pathways that might not be immediately obvious to a human chemist. beilstein-journals.org

Beyond just predicting the steps, ML models can also forecast the reactivity of a compound and suggest optimal reaction conditions. By analyzing extensive datasets, these models can predict suitable catalysts, solvents, reagents, and temperatures to maximize yield and selectivity for reactions involving the bromopropyl or fluorobenzene (B45895) moieties of the title compound. acs.org This predictive power helps to minimize the number of trial-and-error experiments, saving time, resources, and reducing chemical waste. The process typically involves gathering and processing large sets of chemical data, selecting appropriate ML algorithms, and then training the model to predict outcomes. researchgate.net

Table 1: In Silico Tools in Synthetic Pathway Design for this compound

| Computational Tool | Application in Synthesis | Predicted Parameter for this compound Reactions |

| Retrosynthesis Software | Suggests potential synthetic routes from simple precursors. | Possible disconnection points at the C-Br bond or the bond between the propyl chain and the aromatic ring. |

| Reaction Prediction Models | Predicts the outcome of a novel reaction. | Feasibility and potential byproducts of nucleophilic substitution at the bromopropyl group. |

| Condition Optimization Algorithms | Recommends optimal reaction conditions (temperature, solvent, catalyst). | Suggests specific bases or nucleophiles for substitution reactions to maximize yield. |

| Reactivity Prediction | Forecasts how different parts of the molecule will behave chemically. | Predicts the influence of the fluorine atom on the reactivity of the aromatic ring in subsequent functionalization. |

Data-Driven Discovery of Novel Applications

The discovery of new applications for chemical compounds is increasingly being driven by data-intensive methodologies, primarily high-throughput screening (HTS). youtube.com HTS uses automated robotics and sensitive analytical techniques to rapidly test thousands or even millions of compounds for a specific biological activity or material property. youtube.com For this compound, its structural features—a reactive alkyl halide and a fluorinated aromatic ring—make it an attractive candidate for inclusion in large chemical libraries for screening campaigns.

The fluorine atom is particularly significant in this context. Fluorine is a bioisostere of hydrogen but has unique properties, including high electronegativity and the ability to form strong bonds, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.com These characteristics are highly desirable in drug discovery. mdpi.com Techniques like 19F NMR-based screening are especially powerful for fluorinated compounds, as the absence of spectral overlap allows for the screening of large mixtures and automated analysis. acs.org

By screening this compound and its derivatives against a wide array of biological targets (e.g., enzymes, receptors) or in materials science assays, novel applications can be identified. For example, a data-driven screening campaign might reveal that a derivative has unexpected antimicrobial properties, acts as a potent inhibitor of a cancer-related enzyme, or can be used to create a polymer with unique thermal stability. The large datasets generated from HTS can then be analyzed using machine learning algorithms to identify structure-activity relationships (SAR), guiding the design of next-generation compounds with improved performance. researchgate.net

Table 2: Data-Driven Approaches for Novel Application Discovery

| Discovery Method | Principle | Potential Application Area for this compound Derivatives |

| High-Throughput Screening (HTS) | Rapidly tests thousands of compounds for biological activity or physical properties using automation. youtube.com | Discovery of new drug candidates (e.g., enzyme inhibitors, receptor modulators). |

| Fragment-Based Screening | Screens smaller, low-complexity molecules ("fragments") to identify those that bind to a biological target. | Identifying binding interactions of the fluorophenyl group to guide the design of more potent ligands. |

| 19F NMR Screening | Uses the fluorine atom as a sensitive probe to detect binding events between the compound and a target molecule. acs.org | Efficiently screening for binding to proteins or other macromolecules in drug discovery. |

| Materials Informatics | Applies data science and ML to large datasets of material properties to predict the performance of new materials. | Predicting the properties of polymers or other materials synthesized from the compound. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-4-fluorobenzene, and how can researchers maximize yield and purity?

- Methodology : The compound can be synthesized via nickel-catalyzed reductive coupling of 4-fluorobenzene derivatives with brominated alkyl precursors. Key steps include controlling reaction temperature (80–100°C) and using polar aprotic solvents (e.g., DMF) to minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from brominated byproducts . For sulfonated analogs, sulfonyl chloride intermediates may be employed under anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Expect aromatic signals at δ 6.8–7.2 ppm (fluorobenzene ring) and aliphatic protons at δ 1.8–3.5 ppm (bromopropyl chain). The fluorine atom induces deshielding in adjacent protons .

- 19F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 244 (M⁺ for C₉H₁₀BrF) and fragment ions corresponding to Br loss (m/z 165) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Due to acute toxicity (oral LD₅₀ < 500 mg/kg) and skin/eye irritation risks, researchers must use nitrile gloves, fume hoods, and safety goggles. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Emergency procedures include immediate rinsing for eye contact and activated charcoal administration for ingestion .

Advanced Research Questions

Q. How does the para-fluorine substituent influence the reactivity of the bromopropyl group in nucleophilic substitutions?

- Methodology : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent bromopropyl chain, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols). Comparative kinetic studies with non-fluorinated analogs (e.g., 1-(3-Bromopropyl)benzene) show a 2–3x rate enhancement in polar solvents like DMSO . Computational DFT analysis (e.g., Gaussian 09) can model charge distribution and transition states .

Q. What challenges arise when using this compound in palladium-catalyzed cross-coupling reactions?

- Methodology : The bromopropyl group is prone to β-hydride elimination under high temperatures, forming 4-fluorostyrene as a side product. Mitigation strategies include:

- Using bulky ligands (e.g., XPhos) to stabilize the Pd catalyst.

- Conducting reactions at ≤60°C in toluene/water biphasic systems to suppress elimination .

- Monitoring reaction progress via GC-MS to optimize coupling efficiency with arylboronic acids .

Q. How can computational tools predict regioselectivity in reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the bromopropyl chain’s LUMO distribution, guiding predictions for nucleophilic attack sites. Molecular dynamics simulations (e.g., GROMACS) assess steric effects in solvent environments, aiding in designing regioselective alkylation protocols .

Q. What are the applications of this compound in bioactive molecule synthesis?

- Methodology : The bromopropyl group serves as a versatile alkylating agent for:

- Pharmaceutical intermediates : Coupling with pyrrolidine derivatives to synthesize cathinone analogs (e.g., α-PVP fluorinated variants) .

- Agrochemicals : Functionalizing pyrazole or triazole scaffolds for herbicidal activity .

- Materials science : Modifying polymer side chains to enhance thermal stability .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for bromopropyl-fluorobenzene derivatives: How should researchers validate data?

- Methodology : Conflicting values (e.g., 219–220°C vs. 215.6°F) may arise from impurities or measurement techniques. Researchers should:

- Cross-reference high-purity samples (≥95%) using differential scanning calorimetry (DSC) .

- Compare vapor pressure curves with computational predictions (e.g., Antoine equation) .

Experimental Design Considerations

Q. How to troubleshoot low yields in the synthesis of sulfonated derivatives (e.g., 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene)?

- Methodology : Low yields often stem from sulfonic acid intermediate instability. Solutions include:

- Using in situ generation of sulfonyl chlorides with SOCl₂.

- Adding catalytic DMAP to enhance reactivity .

- Employing Schlenk-line techniques to exclude moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.